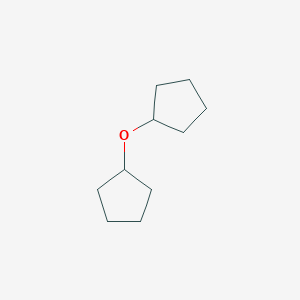

Cyclopentyl ether

Vue d'ensemble

Description

Méthodes De Préparation

Cyclopentyl ether can be synthesized through two primary methods:

Methylation of Cyclopentanol: This method involves the methylation of cyclopentanol to produce this compound.

Addition of Methanol to Cyclopentene: This method is more sustainable as it does not produce by-products.

Industrial production of this compound is typically carried out by Zeon Corporation through a 100% atom-economical reaction .

Analyse Des Réactions Chimiques

Cyclopentyl ether undergoes various chemical reactions, including:

Nucleophilic Substitutions: Reactions involving alkali agents such as alcohols and amines.

Lewis Acids-Mediated Reactions: Examples include Beckmann and Friedel-Crafts reactions.

Organometallic Reactions: Claisen condensation, formation of enolates, and Grignard reactions.

Reduction and Oxidation: This compound is used in reduction and oxidation reactions.

Reactions with Transition Metal Catalysts: These reactions often involve the use of this compound as a solvent.

Applications De Recherche Scientifique

Cyclopentyl ether is widely used in scientific research due to its unique properties:

Organic Synthesis: It is primarily used as a solvent in organic synthesis, extraction, polymerization, crystallization, and surface coating.

Green Chemistry: Its eco-friendly nature makes it a preferred solvent in green chemistry applications.

Pharmaceutical Industry: This compound is used in the manufacture of active pharmaceutical ingredients due to its stability and low toxicity.

Catalysis and Biphasic Reactions: It is employed in various catalytic and biphasic reactions.

Mécanisme D'action

Cyclopentyl ether acts primarily as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reactions to occur. Its hydrophobic nature and chemical stability make it suitable for a wide range of conditions .

Comparaison Avec Des Composés Similaires

Cyclopentyl ether is compared with other similar compounds such as:

- Tetrahydrofuran (THF)

- 2-Methyltetrahydrofuran (2-MeTHF)

- Dioxane

- 1,2-Dimethoxyethane (DME)

This compound stands out due to its high boiling point, low peroxide formation, and stability under acidic and basic conditions .

Activité Biologique

Cyclopentyl ether, particularly in its derivative form cyclopentyl methyl ether (CPME), has garnered attention for its unique biological activity and potential applications in various fields, including pharmaceuticals and chemical synthesis. This article presents a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound refers to a class of compounds characterized by a cyclopentane ring bonded to an ether functional group. Among these, cyclopentyl methyl ether (CPME) is the most studied due to its favorable properties as a solvent and its biological activity.

Pharmacological Properties

- Progestational Activity : Cyclopentyl ethers have been studied for their hormonal activities. Specifically, the cyclopentyl-3-enol ether of progesterone has been identified as a weak progestational agent without significant estrogenic or androgenic properties . This suggests potential applications in hormone therapy or contraceptive formulations.

- PGE2-Type Activity : Certain cyclopentyl ethers exhibit PGE2-type biological activity, which can influence various physiological processes such as inflammation and pain modulation. This activity makes them candidates for developing anti-inflammatory drugs .

- Toxicological Profile : Toxicological assessments have shown that CPME has low acute and subchronic toxicity, making it a safer alternative to traditional solvents in chemical reactions. The calculated Permitted Daily Exposure (PDE) for CPME is 1.5 mg/day based on a 28-day oral toxicity test .

Toxicological Evaluations

A series of studies were conducted to evaluate the safety profile of CPME:

- Acute Toxicity Studies : These studies included various exposure routes (oral, dermal, inhalation) and assessed irritation and corrosion potential. Results indicated that CPME has moderate irritation potential but no significant corrosive effects .

- Subchronic Toxicity Studies : A 28-day repeated dose oral toxicity study determined the NOEL (No Observed Effect Level) for male rats at 15 mg/kg/day and for female rats at 150 mg/kg/day .

Table 1: Summary of Toxicity Studies on CPME

| Toxicity Tests | OECD Guideline | Results |

|---|---|---|

| Repeated Dose 28-Day Oral Toxicity | 407 | NOEL = 15 mg/kg/day (male), 150 mg/kg/day (female) |

| Subchronic Inhalation Toxicity Study | 413 | NOEL = 0.87 mg/L (male), 0.84 mg/L (female) |

Chemical Synthesis

CPME is synthesized primarily through gas-phase catalytic methods involving cyclopentene and methanol, utilizing acidic ion-exchange resins as catalysts. This method not only provides high yields but also minimizes environmental impact due to the low toxicity of CPME compared to other solvents like tetrahydrofuran (THF) .

Environmental Considerations

The use of CPME as a solvent in organic synthesis is promoted due to its environmentally friendly characteristics, including low latent heat of vaporization and negligible peroxide formation risks . This aligns with green chemistry principles aimed at reducing hazardous substances in chemical processes.

Propriétés

IUPAC Name |

cyclopentyloxycyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTLEXFFFSMRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143877 | |

| Record name | Cyclopentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10137-73-2 | |

| Record name | 1,1′-Oxybis[cyclopentane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI263IB62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.